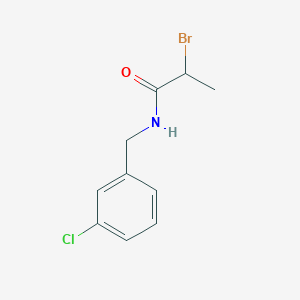
2-Bromo-N-(3-chlorobenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(3-chlorobenzyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain and a chlorobenzyl group attached to the nitrogen atom
Applications De Recherche Scientifique
2-Bromo-N-(3-chlorobenzyl)propanamide has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological studies: Used in studies to understand the interaction of amide compounds with biological targets.
Industrial applications: Employed in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-chlorobenzyl)propanamide typically involves the reaction of 3-chlorobenzylamine with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(3-chlorobenzyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide in dimethylformamide at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides.
Reduction: Formation of 3-chlorobenzylamine.
Oxidation: Formation of 3-chlorobenzoic acid.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(3-chlorobenzyl)propanamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can affect the function of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-(4-chlorobenzyl)propanamide
- 2-Bromo-N-(2-chlorobenzyl)propanamide
- 2-Bromo-N-(3-fluorobenzyl)propanamide
Uniqueness
2-Bromo-N-(3-chlorobenzyl)propanamide is unique due to the specific positioning of the chlorine atom on the benzyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s pharmacological properties and applications.
Propriétés
IUPAC Name |
2-bromo-N-[(3-chlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-7(11)10(14)13-6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKKIWZOQVLVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
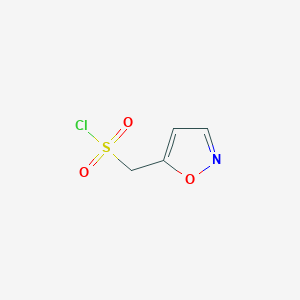
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927399.png)
![2-[8-(3-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2927401.png)
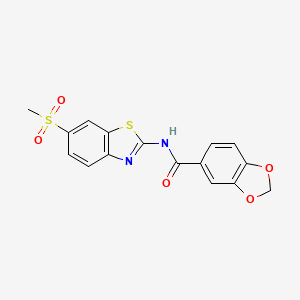
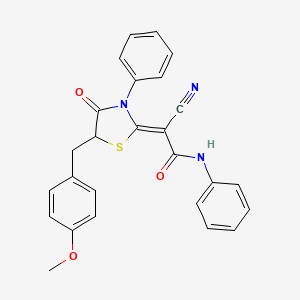
![3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride](/img/structure/B2927404.png)
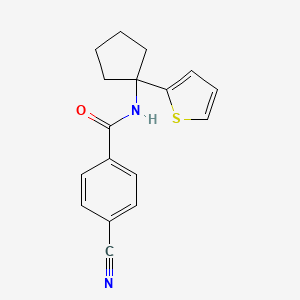

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2927408.png)
![N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2927411.png)
![3-(4-fluorophenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2927412.png)
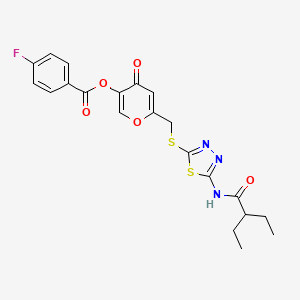

![2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE](/img/structure/B2927420.png)
